Cas no 1261908-59-1 (4-(2-Carboxythiophene-4-YL)nicotinic acid)
4-(2-Carboxythiophene-4-YL)nicotinic acid Chemical and Physical Properties
Names and Identifiers
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- DTXSID90692599
- 4-(2-CARBOXYTHIOPHENE-4-YL)NICOTINIC ACID
- 1261908-59-1
- MFCD18323562
- 4-(2-Carboxythiophene-4-yl)nicotinic acid, 95%
- 4-(2-Carboxythiophene-4-YL)nicotinic acid
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- MDL: MFCD18323562
- Inchi: 1S/C11H7NO4S/c13-10(14)8-4-12-2-1-7(8)6-3-9(11(15)16)17-5-6/h1-5H,(H,13,14)(H,15,16)
- InChI Key: QPPPXWRMPPGSAY-UHFFFAOYSA-N
- SMILES: S1C(C(=O)O)=CC(=C1)C1C=CN=CC=1C(=O)O
Computed Properties
- Exact Mass: 249.00957888Da
- Monoisotopic Mass: 249.00957888Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 323
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 116Ų
4-(2-Carboxythiophene-4-YL)nicotinic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB330891-5 g |
4-(2-Carboxythiophene-4-yl)nicotinic acid, 95%; . |
1261908-59-1 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB330891-5g |
4-(2-Carboxythiophene-4-yl)nicotinic acid, 95%; . |
1261908-59-1 | 95% | 5g |
€1159.00 | 2025-03-19 |
4-(2-Carboxythiophene-4-YL)nicotinic acid Suppliers
4-(2-Carboxythiophene-4-YL)nicotinic acid Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Additional information on 4-(2-Carboxythiophene-4-YL)nicotinic acid
4-(2-Carboxythiophene-4-YL)nicotinic Acid: An Overview of a Promising Compound (CAS No. 1261908-59-1)
4-(2-Carboxythiophene-4-YL)nicotinic acid (CAS No. 1261908-59-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure, has shown promising potential in various therapeutic applications. In this article, we will delve into the chemical properties, biological activities, and recent research developments surrounding 4-(2-Carboxythiophene-4-YL)nicotinic acid.
Chemical Structure and Properties
4-(2-Carboxythiophene-4-YL)nicotinic acid is a heterocyclic compound that combines a thiophene ring with a nicotinic acid moiety. The thiophene ring, known for its aromatic stability and electronic properties, contributes to the compound's overall stability and reactivity. The nicotinic acid moiety, on the other hand, imparts biological activity and pharmacological properties. The carboxylic acid group at the 2-position of the thiophene ring adds to the compound's polarity and solubility characteristics.
The molecular formula of 4-(2-Carboxythiophene-4-YL)nicotinic acid is C13H8N2O3S, with a molecular weight of approximately 276.3 g/mol. The compound exhibits good thermal stability and can be synthesized through various chemical routes, including coupling reactions and functional group transformations.
Biological Activities and Mechanisms of Action
4-(2-Carboxythiophene-4-YL)nicotinic acid has been studied for its potential as a therapeutic agent in several disease models. One of the key areas of interest is its anti-inflammatory properties. Recent studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This inhibition is believed to be mediated through the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which play a central role in inflammation.
In addition to its anti-inflammatory effects, 4-(2-Carboxythiophene-4-YL)nicotinic acid has also demonstrated antioxidant properties. The thiophene ring and carboxylic acid groups contribute to its ability to scavenge free radicals and reduce oxidative stress. This dual mechanism of action makes it a promising candidate for the treatment of oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
Clinical Applications and Research Developments
The potential clinical applications of 4-(2-Carboxythiophene-4-YL)nicotinic acid are diverse and promising. In preclinical studies, this compound has shown efficacy in reducing inflammation in animal models of arthritis and colitis. These findings suggest that it could be developed into a novel anti-inflammatory drug for the treatment of chronic inflammatory conditions.
Beyond inflammation, there is growing interest in exploring the neuroprotective effects of 4-(2-Carboxythiophene-4-YL)nicotinic acid. Preliminary studies have indicated that it can protect neurons from oxidative damage and improve cognitive function in animal models of Alzheimer's disease. These results highlight its potential as a therapeutic agent for neurodegenerative disorders.
In the cardiovascular domain, recent research has focused on the ability of 4-(2-Carboxythiophene-4-YL)nicotinic acid to reduce oxidative stress and inflammation in vascular tissues. Studies have shown that it can improve endothelial function and reduce the risk of atherosclerosis, making it a potential candidate for preventing cardiovascular diseases.
Synthesis and Formulation Challenges
The synthesis of 4-(2-Carboxythiophene-4-YL)nicotinic acid involves multiple steps, including the formation of the thiophene ring, introduction of the carboxylic acid group, and coupling with nicotinic acid. While these reactions are well-established in organic chemistry, optimizing yield and purity remains a challenge. Researchers are continuously working on developing more efficient synthetic routes to make this compound more accessible for large-scale production.
In terms of formulation, one of the key challenges is improving the solubility and bioavailability of 4-(2-Carboxythiophene-4-YL)nicotinic acid. Due to its hydrophobic nature, this compound can be difficult to formulate into oral or injectable dosage forms. Various strategies such as nanoparticle encapsulation, prodrug design, and co-solvent systems are being explored to enhance its solubility and stability.
FUTURE DIRECTIONS AND CONCLUSIONS
The ongoing research on 4-(2-Carboxythiophene-4-YL)nicotinic acid holds great promise for advancing our understanding of its therapeutic potential. Future studies should focus on elucidating its mechanisms of action at a molecular level, optimizing its pharmacokinetic properties, and conducting clinical trials to evaluate its safety and efficacy in humans.
In conclusion, 4-(2-Carboxythiophene-4-YL)nicotinic acid (CAS No. 1261908-59-1) is a multifaceted compound with significant potential in various therapeutic areas. Its unique chemical structure endows it with anti-inflammatory, antioxidant, neuroprotective, and cardiovascular benefits. As research progresses, it is likely that this compound will play an increasingly important role in the development of new drugs for treating chronic diseases.
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